molecular formula C12H10N2O B7762914 Methanone, phenyl-2-pyridinyl-, oxime

Methanone, phenyl-2-pyridinyl-, oxime

Cat. No.: B7762914
M. Wt: 198.22 g/mol
InChI Key: RSJDEVMJZLLAHS-OWBHPGMISA-N
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Description

Methanone, phenyl-2-pyridinyl-, oxime is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Biological Activity

Methanone, phenyl-2-pyridinyl-, oxime (CAS Number: 1826-28-4) is an organic compound characterized by the molecular formula C₁₂H₁₀N₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and metal ion complexation. Understanding its biological activity is crucial for its application in drug development and environmental chemistry.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to a 2-pyridinyl moiety via a carbon-nitrogen double bond (C=N), forming an oxime functional group. This configuration allows for unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. It was found to act as an inhibitor of certain metalloproteinases, which are crucial in various physiological processes and disease mechanisms . The mechanism involves the formation of stable complexes with metal ions essential for enzyme activity.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Reference
Metalloproteinase A5.0
Metalloproteinase B3.5

The biological activity of this compound can be attributed to its ability to form complexes with transition metals such as Co²⁺, Ni²⁺, and Zn²⁺. These interactions can disrupt normal biochemical pathways by inhibiting metal-dependent enzymes or altering cellular signaling mechanisms.

Cellular Effects

In vitro studies have demonstrated that this compound induces cellular senescence-like changes in human fibroblasts through the production of nitric oxide (NO). This suggests a potential role in modulating cellular aging and stress responses.

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results showed significant efficacy, with a notable reduction in bacterial load in treated samples compared to controls .
  • Inhibition of Cancer Cell Proliferation : Another study investigated the compound's effects on cancer cell lines, revealing that it inhibited proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Properties

IUPAC Name

(NZ)-N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJDEVMJZLLAHS-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Phenyl 2-pyridyl ketoxime
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CAS No.

1826-28-4
Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Phenyl 2-pyridyl ketone oxime
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